molecular formula C20H23IN2O2 B11562369 4-(hexyloxy)-N'-[(E)-(3-iodophenyl)methylidene]benzohydrazide

4-(hexyloxy)-N'-[(E)-(3-iodophenyl)methylidene]benzohydrazide

Cat. No.: B11562369
M. Wt: 450.3 g/mol
InChI Key: IAGNYMZATWIWKW-PXLXIMEGSA-N
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Description

4-(Hexyloxy)-N’-[(E)-(3-iodophenyl)methylidene]benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a hexyloxy group attached to a benzene ring, and an iodophenyl group linked through a methylene bridge to a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(hexyloxy)-N’-[(E)-(3-iodophenyl)methylidene]benzohydrazide typically involves a multi-step process:

    Formation of 4-(hexyloxy)benzaldehyde: This can be achieved by reacting 4-hydroxybenzaldehyde with hexyl bromide in the presence of a base such as potassium carbonate.

    Synthesis of 4-(hexyloxy)benzohydrazide: The 4-(hexyloxy)benzaldehyde is then reacted with hydrazine hydrate to form the corresponding benzohydrazide.

    Condensation Reaction: Finally, the 4-(hexyloxy)benzohydrazide is condensed with 3-iodobenzaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Hexyloxy)-N’-[(E)-(3-iodophenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzohydrazides.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe due to its unique structure.

    Medicine: It could be explored for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound might be used in the development of new materials with specific properties, such as liquid crystals or polymers.

Mechanism of Action

The mechanism by which 4-(hexyloxy)-N’-[(E)-(3-iodophenyl)methylidene]benzohydrazide exerts its effects would depend on its specific application. For instance, if used as a pharmacological agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Hexyloxy)benzaldehyde
  • 4-(Hexyloxy)benzohydrazide
  • 3-Iodobenzaldehyde

Uniqueness

4-(Hexyloxy)-N’-[(E)-(3-iodophenyl)methylidene]benzohydrazide is unique due to the combination of its hexyloxy and iodophenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H23IN2O2

Molecular Weight

450.3 g/mol

IUPAC Name

4-hexoxy-N-[(E)-(3-iodophenyl)methylideneamino]benzamide

InChI

InChI=1S/C20H23IN2O2/c1-2-3-4-5-13-25-19-11-9-17(10-12-19)20(24)23-22-15-16-7-6-8-18(21)14-16/h6-12,14-15H,2-5,13H2,1H3,(H,23,24)/b22-15+

InChI Key

IAGNYMZATWIWKW-PXLXIMEGSA-N

Isomeric SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=CC=C2)I

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)NN=CC2=CC(=CC=C2)I

Origin of Product

United States

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